molecular formula C11H15BrN2O B8302448 1-(2-Bromo-4-methoxyphenyl)piperazine

1-(2-Bromo-4-methoxyphenyl)piperazine

Cat. No. B8302448
M. Wt: 271.15 g/mol
InChI Key: YCTUZLFVJGMDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-4-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromo-4-methoxyphenyl)piperazine

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromo-4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

YCTUZLFVJGMDCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCNCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine (VII, 3.92 g, 3.1 mmol) and hydrochloric acid (4N, 70 ml) is heated at 100° for 50 min. The mixture is then concentrated under reduced pressure to remove most of the aqueous hydrochloric acid. Saturated sodium bicarbonate is then cautiously added and the aqueous phase is extracted with dichloromethane. The combined organic phase is backwashed with saline, dried over magnesium sulfate, and concentrated to give 1-(2-bromo-4-methoxyphenyl)piperazine (VIII), NMR (CDCl3) 2.55, 2.95, 3.08, 3.77, 6.83, 7.01, 7.14 δ.
Name
1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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